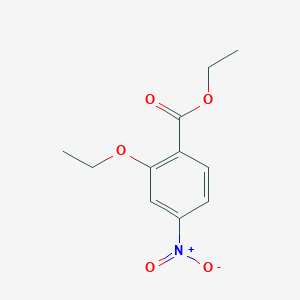

ethyl 2-ethoxy-4-nitrobenzoate

Overview

Description

Ethyl 2-ethoxy-4-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethoxy group and a nitro group attached to a benzene ring

Mechanism of Action

Mode of Action

It is known that nitro compounds, like this one, have a nitro group (−no2) that is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This unique structure may influence how the compound interacts with its targets.

Biochemical Pathways

It is known that nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

It is known that the polar character of the nitro group in nitro compounds results in lower volatility compared to similar compounds . This could potentially impact the bioavailability of Ethyl 2-ethoxy-4-nitrobenzoate.

Biochemical Analysis

Biochemical Properties

Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme topoisomerase IV, where it exhibits binding affinity, potentially influencing the enzyme’s activity . Additionally, it has been shown to interact with superoxide dismutase (SOD), leading to increased oxidative stress in certain bacterial cells . These interactions highlight the compound’s potential as an antimicrobial agent.

Cellular Effects

The effects of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester on various cell types and cellular processes have been extensively studied. It has been observed to disrupt the outer membrane of bacterial cells, leading to increased protein leakage and cell wall damage . This compound also influences cell signaling pathways and gene expression, particularly in pathogenic bacteria, by increasing oxidative stress and altering the expression of stress-related genes . These cellular effects contribute to its potential as an antibacterial agent.

Molecular Mechanism

At the molecular level, benzoic acid, 2-ethoxy-4-nitro-, ethyl ester exerts its effects through several mechanisms. It binds to specific enzymes, such as topoisomerase IV and TEM-72, with low binding energy values, indicating strong interactions . These binding interactions can inhibit the activity of these enzymes, leading to disruptions in DNA replication and repair processes in bacterial cells. Additionally, the compound’s ability to increase oxidative stress through interactions with SOD further contributes to its antimicrobial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to increased oxidative stress and cellular damage in bacterial cells . The stability of the compound in various experimental conditions is essential for its effective use in biochemical research.

Dosage Effects in Animal Models

The effects of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial properties without significant toxic effects. At higher doses, it can lead to adverse effects, including increased oxidative stress and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism can influence metabolic flux and metabolite levels, potentially affecting cellular processes . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within cells, affecting its overall efficacy and toxicity.

Subcellular Localization

Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethoxy-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 2-ethoxybenzoate, followed by esterification. The nitration step typically requires a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow systems to optimize reaction times and improve yields. For example, the esterification of 4-nitrobenzoic acid with ethanol can be performed using ultradispersed natural zeolite catalysts under microwave or ultrasound irradiation . This method enhances the efficiency of the reaction and reduces the production time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-4-nitrobenzoate undergoes various chemical reactions, including:

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Reduction: Ethyl 2-ethoxy-4-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethoxy-4-nitrobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Material Science: It can be used in the preparation of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-nitrobenzoate: Similar structure but lacks the ethoxy group.

Ethyl 2-nitrobenzoate: Similar structure but lacks the ethoxy group and has the nitro group in a different position.

Uniqueness

Ethyl 2-ethoxy-4-nitrobenzoate is unique due to the presence of both an ethoxy group and a nitro group on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Biological Activity

Ethyl 2-ethoxy-4-nitrobenzoate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the nitrobenzoate class of compounds, characterized by the presence of both an ethoxy group and a nitro group attached to a benzene ring. This unique structure allows it to participate in various biochemical reactions and interactions within biological systems.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Interactions : The compound exhibits binding affinity to various enzymes, notably topoisomerase IV, which is crucial for DNA replication and transcription. This interaction can disrupt cellular processes, leading to potential antimicrobial effects.

- Cell Membrane Disruption : this compound has been shown to disrupt bacterial cell membranes, resulting in increased permeability and leakage of cellular contents. This property is particularly relevant for its antimicrobial applications.

- Oxidative Stress Induction : Prolonged exposure to this compound can lead to increased oxidative stress within cells, contributing to cellular damage and apoptosis in certain contexts.

Biological Activities

This compound has demonstrated a range of biological activities:

- Antimicrobial Properties : Studies indicate that at lower concentrations, the compound exhibits significant antimicrobial activity against various bacterial strains without causing substantial toxicity .

- Anticancer Potential : Nitrobenzoate derivatives have been explored for their anticancer properties. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial effects of this compound against common bacterial pathogens. Results showed that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL, with minimal cytotoxicity observed in mammalian cell lines.

Study 2: Anticancer Activity

In vitro experiments using human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution within biological systems. The polar nature of the nitro group contributes to its lower volatility compared to similar compounds, affecting its bioavailability and therapeutic window.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-Nitrobenzoate | Lacks ethoxy group | Antimicrobial, less versatile |

| Ethyl 2-Nitrobenzoate | Different nitro position | Antimicrobial but less potent |

| Ethyl 2-(2-Oxoethyl)-4-Nitrobenzoate | Similar structure with different reactivity | Potentially lower biological activity |

Properties

IUPAC Name |

ethyl 2-ethoxy-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-16-10-7-8(12(14)15)5-6-9(10)11(13)17-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIPKNWALSUQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.